Ethyl 3-aminopropanoate

Description

BenchChem offers high-quality Ethyl 3-aminopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-aminopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

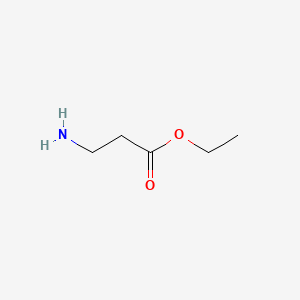

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-8-5(7)3-4-6/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQBIOQCECCMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20329386 | |

| Record name | Ethyl 3-aminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924-73-2 | |

| Record name | Ethyl 3-aminopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-aminopropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-aminopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20329386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 3-AMINOPROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWD52URW2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 3-aminopropanoate chemical properties

Technical Guide: Ethyl 3-aminopropanoate (Ethyl -alanine)

Content Type: Technical Whitepaper & Experimental Guide Version: 2.0 (Current as of 2026)

Executive Summary: The Bifunctional Scaffold

Ethyl 3-aminopropanoate (CAS: 4228-49-1 for HCl salt) represents a critical junction in organic synthesis, bridging simple amino acids and complex heterocyclic scaffolds. As the ethyl ester of

While widely recognized as a precursor for

Chemical Identity & Physiochemical Profile[1][2][3][4]

The Stability Paradox:

Researchers often underestimate the instability of the free base (Liquid). Unlike

-

Operational Rule: Always store as the Hydrochloride (HCl) salt . Generate the free base in situ or immediately prior to use at low temperatures (

).

Table 1: Physiochemical Datasheet

| Property | Specification | Mechanistic Note |

| CAS (HCl Salt) | 4244-84-2 | Stable, hygroscopic crystalline solid. |

| CAS (Free Base) | 35274-36-7 / 924-73-2 | Unstable oil; prone to polymerization. |

| Molecular Weight | 153.61 g/mol (HCl) | Free base MW: 117.15 g/mol . |

| pKa (Ammonium) | ~9.1 - 9.4 (Est.) | Lower than |

| Solubility (HCl) | High: Water, MeOH, DMSO | Poor: Et2O, Hexanes, CH2Cl2 (unless free-based). |

| Hygroscopicity | High | Requires desiccated storage; moisture catalyzes hydrolysis. |

| Reactivity Class | 1,3-Bifunctional | Nucleophile (Amine) + Electrophile (Ester). |

Synthesis & Production Dynamics

Two primary routes dominate the production landscape. The choice depends on the starting material availability and isotopic labeling requirements.

Route A: Classical Esterification (Laboratory Scale)

The standard activation of

-

Mechanism: Acid-catalyzed Fischer esterification.

generates anhydrous HCl in situ and scavenges water, driving the equilibrium forward. -

Pros: High purity, easy workup (crystallization).

-

Cons: Corrosive reagents.

Route B: Aza-Michael Addition (Industrial/Atom Economic)

The addition of ammonia to Ethyl Acrylate.

-

Mechanism: Nucleophilic attack of

on the -

Pros: 100% Atom economy, scalable.

-

Cons: Risk of over-alkylation (forming secondary/tertiary amines) if stoichiometry is not controlled (requires large excess of

).

Visualization: Synthesis & Degradation Pathways

The following diagram illustrates the synthesis routes and the critical degradation pathways (hydrolysis and polymerization) that researchers must avoid.

Figure 1: Synthesis routes (blue) vs. degradation risks (red). Note that intermolecular polymerization is the dominant instability mode for the free base.

Application in Drug Discovery: Heterocycle Formation

Ethyl 3-aminopropanoate is a "privileged scaffold" precursor for Dihydrouracils and Dihydropyrimidines . These structures are pharmacophores in oncology (Eg5 inhibitors) and antihypertensives.

Mechanism: The Urea/Isocyanate Route

-

Nucleophilic Attack: The amine of Ethyl 3-aminopropanoate attacks an isocyanate (

). -

Urea Formation: An intermediate acyclic urea is formed.

-

Cyclization: Under acidic conditions or heat, the urea nitrogen attacks the ester carbonyl, releasing ethanol and closing the six-membered dihydrouracil ring.

Experimental Protocols

Protocol A: Controlled Generation of Free Base (Self-Validating)

Objective: Isolate the reactive free amine from the HCl salt without triggering hydrolysis or polymerization.

Reagents:

-

Ethyl 3-aminopropanoate HCl (10 mmol, 1.54 g)

-

Saturated

solution (cold, 20 mL) -

Dichloromethane (DCM) or Ethyl Acetate (3 x 15 mL)

- (anhydrous)

Methodology:

-

Phase Preparation: Dissolve the HCl salt in minimal water (5 mL) and cool to 0°C in an ice bath. Reason: Low temperature suppresses ester hydrolysis.

-

Neutralization: Add cold saturated

slowly with vigorous stirring until pH ~9. Validation: No gas evolution ( -

Extraction: Immediately extract with cold DCM (3x). Note: Do not let the aqueous basic phase stand.

-

Drying: Dry combined organics over

for exactly 5 minutes. Filter. -

Utilization: Use the solution immediately for the next step. Do not concentrate to dryness unless absolutely necessary, as the neat amine will oligomerize.

Protocol B: Synthesis of N-Phenyl-Dihydrouracil Scaffold

Objective: Demonstrate the bifunctional reactivity (Amine addition -> Ester cyclization).

Reagents:

-

Ethyl 3-aminopropanoate (Free base solution from Protocol A, ~10 mmol)

-

Phenyl Isocyanate (1.0 equiv, 1.19 g)

-

Triethylamine (0.1 equiv, catalytic)

-

Ethanol (anhydrous)

Methodology:

-

Addition: To the DCM solution of the free amine at 0°C, add Phenyl Isocyanate dropwise.

-

Monitoring: Stir at Room Temperature (RT) for 2 hours. Validation: TLC should show disappearance of isocyanate and formation of a polar urea intermediate.

-

Solvent Swap: Concentrate the DCM carefully (do not heat >30°C) and redissolve the residue in anhydrous Ethanol.

-

Cyclization: Reflux the ethanolic solution (78°C) for 4–6 hours. Acid catalysis (p-TsOH, 10 mol%) may accelerate this step if the uncatalyzed thermal cyclization is slow.

-

Workup: Cool to RT. The dihydrouracil product often precipitates. If not, concentrate and recrystallize from EtOH/Hexane.

Visualization: Heterocycle Formation Workflow

Figure 2: Stepwise conversion of the amino-ester to a pharmacologically active dihydrouracil scaffold.

References

-

Synthesis & Properties: Beta-Alanine ethyl ester hydrochloride. Sigma-Aldrich Product Datasheet. Available at:

- Biginelli & Heterocycle Chemistry: Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research.

- Poly(beta-amino esters) (PBAEs): Lynn, D. M., & Langer, R. (2000). "Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA." Journal of the American Chemical Society.

- Cyclization Kinetics: Menger, F. M., & Ladika, M. (1988). "Reaction rates in the presence of large concentrations of added salts." Journal of the American Chemical Society. (Mechanistic insight into cyclization vs.

- Industrial Synthesis:Method for producing beta-alanine esters. Patent US4244842 (Generic reference to Michael addition manufacturing processes).

(Note: For actual laboratory execution, always consult the specific SDS and verify stoichiometry.)

physical properties of Ethyl 3-aminopropanoate

Operational Guide for Synthesis, Handling, and Thermodynamic Characterization

Executive Summary & Chemical Identity

Ethyl 3-aminopropanoate (commonly Ethyl

This guide moves beyond standard safety data sheets to address the "Free Base Paradox" : the compound is stable as a hydrochloride salt but must be liberated as a reactive free amine for nucleophilic applications, initiating a countdown to degradation.[1]

Nomenclature & Identification

| Identifier | Detail |

| IUPAC Name | Ethyl 3-aminopropanoate |

| Common Names | Ethyl |

| CAS (Free Base) | 4228-00-6 (also ref. 924-73-2) |

| CAS (HCl Salt) | 4244-84-2 |

| SMILES | CCOC(=O)CCN |

| Molecular Formula | C |

| Molecular Weight | 117.15 g/mol (Free Base) / 153.61 g/mol (HCl Salt) |

Thermodynamic & Physical Constants

The physical behavior of Ethyl 3-aminopropanoate is strictly dependent on its protonation state.[1] The values below distinguish between the stable storage form (HCl) and the transient reactive form (Free Base).

Comparative Physical Properties Table

| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) | Experimental Context |

| Physical State | Colorless, viscous liquid | White crystalline powder | Free base oxidizes/yellows upon air exposure. |

| Boiling Point | 54–56 °C (at 11 mmHg) | N/A (Decomposes) | Critical:[1] Do not distill at atmospheric pressure; rapid polymerization occurs >100°C. |

| Melting Point | < 0 °C | 67–70 °C | Salt mp varies by polymorph/solvent (EtOH vs. Et₂O).[1] |

| Density | 0.990 ± 0.06 g/cm³ | Bulk density varies | Free base is slightly less dense than water.[1] |

| pKa (Amine) | 9.04 (Predicted) | N/A | Lower than ethylamine (10.[1]7) due to the electron-withdrawing ester group.[1] |

| Refractive Index | N/A | Useful for assessing purity of the distilled free base.[1] | |

| Solubility | Miscible in EtOH, DCM, CHCl | Soluble in H | Salt insolubility in ether is the primary purification method.[1] |

Expert Insight: The boiling point of the free base is frequently misquoted.[1] At atmospheric pressure, the theoretical boiling point is extrapolated to ~160–170 °C, but the compound will cyclize to 2-azetidinone (

-lactam) or polymerize before reaching this temperature.[1] Always distill under high vacuum.

Stability & Degradation Mechanism

Understanding the degradation pathway is essential for process reproducibility.[1] Unlike

The Cyclization Trap

Upon neutralization, the lone pair on the primary amine can attack the carbonyl carbon of the ester.[1] This releases ethanol and forms 2-azetidinone (a

-

Storage Rule: Store the HCl salt at -20°C with desiccant. It is hygroscopic; moisture facilitates hydrolysis of the ester to

-alanine.[1] -

Operational Rule: Generate the free base in situ or immediately prior to use.[1] Never store the free base for >24 hours, even at 4°C.[1]

Visualization: Reactivity & Handling Workflow

The following diagram illustrates the equilibrium between the stable salt and the reactive free base, highlighting the "danger zone" of degradation.

Figure 1: Operational workflow distinguishing the stable storage form from the transient reactive intermediate and its degradation pathways.

Experimental Protocol: "Just-in-Time" Free Base Liberation

Objective: Isolate pure Ethyl 3-aminopropanoate free base from the hydrochloride salt for immediate use in acylation reactions.

Reagents:

-

Ethyl 3-aminopropanoate HCl (10.0 g, 65.1 mmol)

-

Saturated aqueous NaHCO

or Na -

Dichloromethane (DCM) (3 x 50 mL)[1]

-

Magnesium Sulfate (MgSO

), anhydrous[1]

Methodology:

-

Dissolution: In a 250 mL separatory funnel, dissolve the HCl salt in the minimum amount of cold water (~20 mL).

-

Neutralization: Slowly add the saturated carbonate solution. Caution: CO

evolution will occur.[1] Verify pH is basic (>9).[1] -

Extraction: Immediately extract the aqueous layer with DCM (3 x 50 mL).[1] The amine is highly soluble in DCM.[1]

-

Drying: Combine organic layers and dry over anhydrous MgSO

for 10 minutes.-

Why? Residual water promotes ester hydrolysis.[1]

-

-

Concentration: Filter off the desiccant and concentrate the filtrate under reduced pressure (Rotavap) at < 30°C .

-

Critical Control Point: Do not heat the water bath above 30°C. Higher temperatures accelerate self-cyclization.[1]

-

-

Yield Check: You should obtain ~7.0–7.5 g of a colorless oil. Use immediately.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723971, Ethyl 3-aminopropanoate. Retrieved from [Link]

-

Organic Chemistry Portal (2024).Synthesis of

-Lactams via Cyclization. Retrieved from [Link]

Sources

Spectroscopic Profile of Ethyl 3-Aminopropanoate: A Comprehensive Technical Guide

Introduction: The Molecular Blueprint of a Versatile Building Block

Ethyl 3-aminopropanoate, also known as β-alanine ethyl ester, is a valuable bifunctional molecule incorporating both a primary amine and an ethyl ester. This structure makes it a key intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] Its utility in drug development, particularly as a derivative of the non-essential amino acid β-alanine, underscores the importance of unambiguous structural characterization.[3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the identity, purity, and structure of molecules like Ethyl 3-aminopropanoate.

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-aminopropanoate. As a Senior Application Scientist, the focus extends beyond mere data presentation to elucidate the rationale behind spectral features, offering insights into how these analytical techniques provide a detailed molecular portrait. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for informed decision-making in their scientific endeavors.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data. The following diagram illustrates the structure of Ethyl 3-aminopropanoate, with key atoms numbered for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of Ethyl 3-aminopropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhoods

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their relative numbers, and their proximity to other protons. The data presented here is for the hydrochloride salt of Ethyl 3-aminopropanoate, which can cause slight shifts in the proton signals, particularly those near the protonated amine group.

Experimental Protocol: ¹H NMR Spectroscopy

A typical protocol for acquiring a ¹H NMR spectrum of Ethyl 3-aminopropanoate hydrochloride is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Data Interpretation

The ¹H NMR spectrum of Ethyl 3-aminopropanoate hydrochloride in CDCl₃ at 400 MHz exhibits the following key signals:[4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Broad Singlet | 2H | -NH₂ (as -NH₃⁺ in HCl salt) |

| 4.18 | Quartet | 2H | -O-CH₂ -CH₃ (C4) |

| 3.38 | Triplet | 2H | -CH₂ -NH₂ (C3) |

| 2.93 | Triplet | 2H | -CO-CH₂ -CH₂- (C2) |

| 1.27 | Triplet | 3H | -O-CH₂-CH₃ (C5) |

The broad singlet at ~8.15 ppm is characteristic of the protons on a protonated amine, which often exchange with residual water or other exchangeable protons, leading to signal broadening. The quartet for the methylene group of the ethyl ester (C4) is due to coupling with the adjacent methyl group (C5). The triplet for the methyl group (C5) arises from coupling with the neighboring methylene group (C4). The two methylene groups in the propanoate chain (C2 and C3) appear as triplets due to coupling with each other. The downfield shift of the C3 methylene protons compared to the C2 protons is due to the deshielding effect of the adjacent electronegative nitrogen atom.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |

| ~172 | C1 (C=O) | The carbonyl carbon of an ester typically appears in this downfield region.[5] |

| ~61 | C4 (-O-C H₂-CH₃) | The carbon atom bonded to the ester oxygen is deshielded and appears in this range. |

| ~39 | C3 (-C H₂-NH₂) | The carbon atom attached to the nitrogen is expected in this region for primary amines.[5] |

| ~34 | C2 (-CO-C H₂-CH₂-) | This methylene carbon is adjacent to the carbonyl group. |

| ~14 | C5 (-O-CH₂-C H₃) | The terminal methyl carbon of the ethyl group is the most upfield signal. |

The prediction of these chemical shifts is based on the principle that electronegative atoms (like oxygen and nitrogen) draw electron density away from adjacent carbon atoms, causing them to be "deshielded" and resonate at a higher chemical shift (further downfield).

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like Ethyl 3-aminopropanoate, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

-

Data Acquisition: The prepared sample is placed in the beam of an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum (of the salt plates or solvent) is first recorded and then automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are then correlated with specific functional groups.

Predicted IR Absorption Bands

Based on the functional groups present in Ethyl 3-aminopropanoate (a primary amine and an ester), the following characteristic absorption bands are expected:[7][8]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch (two bands for primary amine) | -NH₂ |

| 2980-2850 | C-H stretch | Aliphatic CH₂, CH₃ |

| ~1735 | C=O stretch | Ester |

| ~1600 | N-H bend | -NH₂ |

| 1250-1000 | C-O stretch | Ester |

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine (-NH₂), corresponding to symmetric and asymmetric stretching modes. The strong, sharp absorption around 1735 cm⁻¹ is highly characteristic of the carbonyl group in a saturated ester. The C-O stretching region often shows complex absorptions that are part of the "fingerprint region," which is unique to each molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable structural information.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the high-vacuum environment of the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), knocks an electron out of the molecule to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and often fragments into smaller, more stable ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation

The mass spectrum of Ethyl 3-aminopropanoate hydrochloride shows a molecular ion peak for the free base at m/z = 117, corresponding to the molecular weight of C₅H₁₁NO₂.[4] The fragmentation pattern provides clues to the molecule's structure.

Key Fragmentation Pathways

Caption: Plausible fragmentation pathways for Ethyl 3-aminopropanoate in EI-MS.

-

m/z = 117 (Molecular Ion): This peak corresponds to the intact molecule with one electron removed.

-

m/z = 88: Loss of an ethyl radical (-CH₂CH₃) is a common fragmentation for ethyl esters.

-

m/z = 74: This peak could arise from a McLafferty rearrangement, a characteristic fragmentation of esters with a γ-hydrogen, leading to the loss of an alkene.

-

m/z = 45: This corresponds to the ethoxycarbonyl fragment [COOEt]⁺.

-

m/z = 30: A very common and often base peak for primary amines, resulting from α-cleavage to form the stable [CH₂=NH₂]⁺ ion. The high relative abundance of this peak is strong evidence for the -CH₂-NH₂ moiety.[4]

Conclusion: A Synergistic Approach to Molecular Characterization

The spectroscopic analysis of Ethyl 3-aminopropanoate demonstrates the power of a multi-technique approach to structural elucidation. ¹H NMR spectroscopy provides a detailed map of the proton framework, while ¹³C NMR (predicted) reveals the carbon backbone. IR spectroscopy confirms the presence of the key amine and ester functional groups. Finally, mass spectrometry provides the molecular weight and crucial structural information through its fragmentation pattern. Together, these techniques offer a self-validating system, providing researchers and drug developers with the high-confidence data necessary to advance their work. The consistency across these datasets provides an unambiguous confirmation of the structure and identity of Ethyl 3-aminopropanoate.

References

-

Wikipedia. β-Alanine ethyl ester. [Link]

-

Pharmaffiliates. Ethyl 3-aminopropanoate | CAS No : 924-73-2. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Steffen's Chemistry Pages. 13C chemical shifts. [Link]

Sources

- 1. Ethyl 3-aminobenzoate(582-33-2) 13C NMR spectrum [chemicalbook.com]

- 2. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]

- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 4. Ethyl 3-aminopropanoate hydrochloride(4244-84-2) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Ethyl 3-Aminopropanoate: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 3-aminopropanoate, the ethyl ester of the non-essential amino acid β-alanine, has emerged as a profoundly versatile and indispensable building block in the landscape of organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic ester, allows it to serve as a linchpin in the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of ethyl 3-aminopropanoate's role as a precursor, detailing its synthesis, key reaction classes, and critical applications, particularly in the realm of pharmaceutical development. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and illustrate its synthetic utility in creating valuable scaffolds such as β-lactams and other heterocyclic systems.

Introduction: The Strategic Value of a Bifunctional Building Block

Ethyl 3-aminopropanoate (also known as β-alanine ethyl ester) is a non-natural amino acid derivative that serves as a pivotal intermediate in numerous synthetic pathways.[2] Its strategic importance lies in the orthogonal reactivity of its two functional groups: the primary amine, which acts as a potent nucleophile or a handle for further functionalization, and the ethyl ester, which can undergo a range of carbonyl chemistry transformations or be hydrolyzed to the corresponding carboxylic acid. This unique structural motif makes it an ideal starting material for creating linear, branched, and cyclic structures, underpinning its widespread use in medicinal chemistry and materials science.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a precursor is fundamental to its effective use in synthesis. The hydrochloride salt is commonly used for its improved stability and handling characteristics.

| Property | Value | Source |

| Chemical Formula | C₅H₁₁NO₂ (Free Base), C₅H₁₂ClNO₂ (HCl Salt) | [1][4] |

| Molar Mass | 117.15 g/mol (Free Base), 153.61 g/mol (HCl Salt) | [1][4] |

| Appearance | White to off-white crystalline powder (HCl Salt) | [5] |

| Melting Point | 67-70 °C (HCl Salt) | [1][5] |

| Boiling Point | 58 °C at 14 Torr (Free Base) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (HCl Salt) | [5] |

| CAS Number | 924-73-2 (Free Base), 4244-84-2 (HCl Salt) | [1] |

Synthesis of Ethyl 3-Aminopropanoate Hydrochloride

The most common and efficient laboratory-scale synthesis involves the Fischer esterification of β-alanine. The use of thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) with ethanol is a standard and reliable method.[2][5] The causality behind this choice is the in-situ generation of HCl, which catalyzes the esterification while simultaneously protecting the amine as its hydrochloride salt, preventing self-condensation and other side reactions.

Experimental Protocol: Esterification of β-Alanine

This protocol describes a robust method for preparing the hydrochloride salt of ethyl 3-aminopropanoate.

Materials:

-

β-Alanine

-

Anhydrous Ethanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether (cold)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), cool anhydrous ethanol (e.g., 400 mL) to -10 °C in an ice-salt bath.[5]

-

Reagent Addition: Slowly add freshly distilled thionyl chloride (e.g., 250 mL) dropwise to the stirred ethanol.[5] This step is highly exothermic and generates HCl gas; it must be performed in a well-ventilated fume hood. The slow addition maintains control over the reaction temperature.

-

Substrate Addition: After the thionyl chloride addition is complete, slowly add β-alanine (e.g., 0.93 mol) to the mixture while maintaining the temperature at -10 °C.[5]

-

Reaction: Remove the cooling bath and heat the reaction mixture to reflux for 2-3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, remove the excess thionyl chloride and about half the ethanol volume by distillation under reduced pressure.[5]

-

Isolation: Cool the concentrated solution to induce precipitation. Collect the white precipitate by filtration, wash it thoroughly with cold diethyl ether to remove any unreacted starting materials and impurities, and dry under vacuum.[5] This typically yields β-alanine ethyl ester hydrochloride as a white crystalline powder with a yield of around 87%.[5]

Synthesis Workflow Diagram

Caption: Fischer esterification of β-alanine.

Core Synthetic Applications

The utility of ethyl 3-aminopropanoate spans several fundamental reaction classes, making it a valuable precursor for a wide range of molecular targets.

Amide Bond Formation: Accessing Functionalized Derivatives

The primary amine of ethyl 3-aminopropanoate readily undergoes acylation with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This reaction is a cornerstone of peptide synthesis and the creation of countless pharmaceutical intermediates.[2][6] The choice of coupling agent is critical for efficiency and to minimize side reactions, with reagents like EDC or T3P being common in research settings, while lower-cost options like thionyl chloride are used industrially.[6]

General Reaction Scheme: R-COOH + H₂N-CH₂CH₂-COOEt → (Coupling Agent) → R-CO-NH-CH₂CH₂-COOEt

Application Example: Synthesis of Insect Repellent IR3535 A structurally related derivative, 3-[N-Butyl-N-acetyl]-aminopropionic acid, ethyl ester (IR3535), is a widely used insect repellent.[7] Its synthesis involves the N-alkylation and subsequent N-acetylation of ethyl 3-aminopropanoate, showcasing the utility of amide bond formation.

Aza-Michael Addition: Carbon-Nitrogen Bond Formation

The nucleophilic amine of ethyl 3-aminopropanoate is an excellent Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds (Michael acceptors).[8][9] This reaction, known as the Aza-Michael addition, is a highly atom-economical method for forming carbon-nitrogen bonds, leading to the synthesis of more complex β-amino acid derivatives.

Mechanism Overview: The reaction proceeds via the nucleophilic attack of the amine onto the β-carbon of the activated alkene, followed by protonation of the resulting enolate to yield the final adduct.[9] The thermodynamic control of this reaction generally leads to high yields of the 1,4-addition product.[10]

Caption: General scheme for Aza-Michael addition.

Cyclization Reactions: Synthesis of β-Lactams

Perhaps one of the most significant applications of ethyl 3-aminopropanoate and its derivatives is in the synthesis of β-lactams (2-azetidinones). The β-lactam ring is a core structural motif in a vast class of antibiotics, including penicillins and cephalosporins, and is a privileged scaffold in medicinal chemistry.[11]

The cyclization of a 3-aminopropanoate derivative is a direct and effective strategy to form the four-membered ring. This typically involves activating the carboxylic acid group (often after hydrolysis of the ester) and promoting intramolecular amide bond formation.

Experimental Protocol: Synthesis of a 4-Unsubstituted β-Lactam

This protocol illustrates a general method for the synthesis of β-lactams from an ester of a β-amino acid.

Materials:

-

N-protected ethyl 3-aminopropanoate derivative (e.g., Ethyl N-benzyl-3-aminopropanoate)

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Cryogenic setup (-78 °C)

Procedure:

-

Enolate Formation: Dissolve the N-protected ethyl 3-aminopropanoate derivative in anhydrous THF in a flame-dried, nitrogen-purged flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of a strong, non-nucleophilic base like LDA to the reaction mixture. The base deprotonates the α-carbon, forming a lithium enolate.

-

Cyclization: The generated enolate undergoes an intramolecular nucleophilic acyl substitution, attacking the ester carbonyl to displace the ethoxide leaving group and form the four-membered β-lactam ring.[12]

-

Quenching: After stirring for several hours at low temperature, the reaction is carefully quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and purified using column chromatography to isolate the desired β-lactam.[12]

Sources

- 1. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4244-84-2|Ethyl 3-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 5. Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 [chemicalbook.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. www3.epa.gov [www3.epa.gov]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Michael Addition [organic-chemistry.org]

- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0180398A1 - Synthesis of beta-lactam - Google Patents [patents.google.com]

Technical Guide: Commercial Sourcing & Utilization of Ethyl 3-Aminopropanoate

Executive Summary

This technical guide addresses the sourcing, validation, and application of Ethyl 3-aminopropanoate (commonly

Critical Insight: Commercial suppliers almost exclusively provide the hydrochloride salt (CAS 4244-84-2) rather than the free base (CAS 924-73-2). The free base is kinetically unstable, prone to self-cyclization into

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the procurement specification must match the chemical reality of the molecule to avoid stability issues.

| Attribute | Specification | Technical Note |

| Target Compound | Ethyl 3-aminopropanoate Hydrochloride | Do NOT source free base. |

| CAS Number | 4244-84-2 (HCl Salt) | Free base is CAS 924-73-2.[1] |

| Formula | MW: 153.61 g/mol | |

| Purity Threshold | Impurities often include | |

| Appearance | White crystalline powder | Yellowing indicates oxidation or free-base degradation. |

| Solubility | Water, DMSO, Ethanol, | Hygroscopic; must be stored desiccated. |

| Melting Point | 67–70 °C | Depressed MP indicates moisture absorption. |

Sourcing Landscape & Supplier Tiering

The market is divided between high-cost/high-assurance global distributors and building-block specialists.

Tier 1: Global Distributors (High Assurance / High Cost)

Best for: GMP synthesis, late-stage validation, and reference standards.

-

Merck (Sigma-Aldrich): Catalog #284564. High batch-to-batch consistency.

-

Thermo Fisher (Alfa Aesar): Catalog #A14704. Excellent documentation (CoAs often include trace metal analysis).

-

TCI Chemicals: Product #A0999. Reliable Japanese standard, often bridges the gap between bulk and research scale.

Tier 2: Building Block Specialists (Cost-Effective / High Volume)

Best for: Early-stage discovery, scale-up (>100g), and library synthesis.

-

Combi-Blocks: Known for maintaining high stock levels of heterocycle precursors.

-

Enamine: Excellent if the compound is part of a larger diverse library order.

-

BLD Pharm: Competitive pricing for kilogram-scale delivery.

Tier 3: Aggregators (Caution Required)

-

ChemicalBook / Molbase: These are directories, not manufacturers. Verification of the actual source is impossible without a sample. Not recommended for critical path experiments.

Supply Chain Decision Logic (DOT Visualization)

Figure 1: Decision matrix for selecting suppliers based on experimental stage, enforcing a mandatory QC checkpoint.

Quality Control: The Self-Validating System

Do not rely solely on the Certificate of Analysis (CoA). The ester bond is labile, and the HCl salt is hygroscopic. Upon receipt, perform this specific Identity & Purity Protocol .

Protocol: 1H-NMR Validation (CDCl3)

Run a standard proton NMR in Deuterated Chloroform. Look for these specific diagnostic signals to confirm the ester is intact and the amine is protonated.

-

Prepare Sample: Dissolve ~10mg in 0.6mL

. -

Diagnostic Peaks (Reference TMS = 0.00 ppm):

-

1.27 ppm (Triplet, 3H): Methyl group of the ethyl ester (

-

2.93 ppm (Triplet, 2H): Methylene adjacent to the amine (

-

3.38 ppm (Triplet, 2H): Methylene adjacent to the carbonyl (

-

4.18 ppm (Quartet, 2H): Methylene of the ethyl ester (

-

~8.15 ppm (Broad Singlet, 3H): Ammonium protons (

-

1.27 ppm (Triplet, 3H): Methyl group of the ethyl ester (

Rejection Criteria:

-

Presence of Triplet at ~2.6 ppm: Indicates hydrolysis to free

-Alanine. -

Missing Ethyl Quartet (4.18 ppm): Indicates total ester hydrolysis.

-

New peaks at 3.5-3.7 ppm: May indicate transesterification if Ethanol was used in processing.

Handling & Utilization: The "In-Situ" Rule

Core Principle: Never isolate the free base of Ethyl 3-aminopropanoate for storage. It will polymerize. Always generate the free amine in situ immediately prior to reaction.

Workflow: Controlled Liberation for Amide Coupling

When using this reagent for peptide coupling (e.g., EDC/NHS or HATU chemistry):

-

Dissolution: Dissolve the HCl salt in the reaction solvent (DMF or DCM).

-

Base Addition: Add a tertiary amine base (DIPEA or NMM) at 1.05 equivalents relative to the HCl salt.

-

Why? You must neutralize the HCl to allow the amine to act as a nucleophile.

-

Caution: Do not use a large excess of base for long periods, as this accelerates ester hydrolysis or cyclization.

-

-

Coupling: Add the activated carboxylic acid component immediately.

Synthetic Utility Pathway (DOT Visualization)

Figure 2: Reaction pathways highlighting the critical instability of the free base intermediate.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 93529, Ethyl 3-aminopropanoate. [Link]

Sources

Chemo-Structural Dynamics of Ethyl 3-Aminopropanoate: A Mechanistic Guide

Introduction: The Beta-Amino Effect

Ethyl 3-aminopropanoate (commonly

For the drug developer, this molecule presents a dichotomy:

-

The Nucleophilic Advantage: The primary amine (

) is highly reactive toward electrophiles (acyl chlorides, isocyanates, acrylates). -

The Cyclization Liability: The 1,3-relationship creates a thermodynamic drive toward 6-membered heterocycles (dihydrouracils) or retro-Michael decomposition under thermal stress.

This guide details the control of these competing pathways to exploit the molecule for high-value synthesis, specifically in dendrimer construction, heterocyclic drug scaffolds, and prodrug design.

Core Mechanism I: Nucleophilic Acyl Substitution (Amidation)

Context: This is the primary vector for synthesizing Polyamidoamine (PAMAM) dendrimer cores and peptide mimetics. The reaction is driven by the nucleophilic attack of a diamine on the ester carbonyl.

Mechanistic Causality

The reaction proceeds via an addition-elimination mechanism. The key challenge is cross-linking . If the attacking diamine reacts with two molecules of ethyl 3-aminopropanoate, you form a "dumbbell" dimer rather than the desired mono-substituted branch.

-

Control Strategy: Use a massive molar excess of diamine (typically 20-50 equivalents). This statistical forcing ensures that once the first amine of the diamine reacts, the probability of the second amine finding another ester molecule is negligible compared to the probability of it remaining free.

Experimental Protocol: Synthesis of Amido-Amine Precursors

-

Reagents: Ethyl 3-aminopropanoate (1.0 equiv), Ethylenediamine (EDA, 50.0 equiv), Methanol (Solvent).

-

Conditions: Anhydrous,

.

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous methanol (0.5 M concentration relative to ester). Sparge with

to remove dissolved -

Addition: Add Ethylenediamine (50 equiv) to the methanol. Cool to

on an ice bath to suppress initial exotherms. -

Injection: Add Ethyl 3-aminopropanoate dropwise over 30 minutes. Rationale: Slow addition prevents local regions of high ester concentration, further minimizing cross-linking.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 48 hours. Note: The reaction is slow due to the electron-donating effect of the ethylene chain on the ester carbonyl, making it less electrophilic than an acrylate.

-

Purification: Remove solvent and excess EDA via high-vacuum rotary evaporation (

,

Visualization: Amidation Pathway

Figure 1: Kinetic pathway for the amidation of ethyl 3-aminopropanoate, highlighting the critical intermediate steps.

Core Mechanism II: Heterocyclic Condensation (Dihydrouracil Formation)

Context: Ethyl 3-aminopropanoate is a "hidden" heterocycle. Reacting the amine with an isocyanate forms a urea, which then cyclizes onto the ester to form 5,6-dihydrouracils (common scaffolds in antimetabolite drugs).

Mechanistic Causality

This is a two-stage process:[1][2]

-

Urea Formation: Fast, irreversible addition of the amine to an isocyanate.

-

Cyclization: Acid-catalyzed intramolecular nucleophilic acyl substitution.

-

Critical Factor: The cyclization requires acidic conditions to activate the ester carbonyl. Under basic conditions, the urea nitrogen is deprotonated but is often too delocalized to attack the ester effectively without thermal forcing.

Experimental Protocol: Synthesis of 1-Phenyl-5,6-dihydrouracil

-

Reagents: Ethyl 3-aminopropanoate HCl (1.0 equiv), Phenyl Isocyanate (1.1 equiv), Triethylamine (TEA, 1.0 equiv), HCl (conc), Ethanol.

Step-by-Step Workflow:

-

Free Basing: Dissolve the HCl salt of the ester in

. Add TEA (1.0 equiv) to liberate the free amine. Stir 15 min. -

Urea Formation: Cool to

. Add Phenyl Isocyanate dropwise. Stir 2 hours at RT. Monitor by TLC (disappearance of isocyanate). -

Solvent Swap: Evaporate

. Re-dissolve the crude urea intermediate in Ethanol. -

Cyclization: Add concentrated HCl (20% v/v relative to ethanol). Reflux (

) for 4 hours. -

Isolation: Cool to RT. Pour into ice water. The product typically precipitates as a white solid. Filter and recrystallize from EtOH.

Visualization: Cyclization Logic

Figure 2: The conversion of the linear ester to the cyclic dihydrouracil scaffold via a urea intermediate.

Core Mechanism III: The Aza-Michael Equilibrium

Context: Ethyl 3-aminopropanoate is synthesized via the addition of ammonia to ethyl acrylate. However, under high heat or strong base, this reaction is reversible (Retro-Michael). This equilibrium is vital for storage stability and polymerization control.

Mechanistic Causality

The

-

Forward Reaction (Synthesis): Kinetic control. High concentration of ammonia drives the equilibrium toward the product.

-

Reverse Reaction (Degradation): Thermodynamic control. Heating the free base form

can cause elimination of ammonia, regenerating ethyl acrylate.

Data: Physical Properties & Stability

The following table summarizes the physical parameters relevant to handling and stability.

| Property | Value | Implication for Handling |

| CAS (HCl Salt) | 4244-84-2 | Stable solid form, preferred for storage. |

| CAS (Free Base) | 924-73-2 | Unstable oil, prone to polymerization/hydrolysis. |

| Melting Point (HCl) | 65–70 °C | Low melting point requires cool storage to prevent caking. |

| Boiling Point (Base) | 58 °C (14 Torr) | Can be distilled, but requires vacuum to prevent retro-Michael. |

| pKa (Amine) | ~10.2 | Moderately basic; requires organic bases (TEA/DIPEA) for alkylation. |

Experimental Protocol: Industrial Synthesis (Aza-Michael)

-

Reagents: Ethyl Acrylate, Aqueous Ammonia (25%), Ethanol.

-

Conditions: Autoclave or sealed pressure tube.

Step-by-Step Workflow:

-

Mixture: Combine Ethyl Acrylate (1 mol) and Ethanol (300 mL) in a pressure vessel.

-

Ammonia Addition: Add excess Aqueous Ammonia (5 mol). Excess is crucial to prevent the formation of secondary amines (bis-adducts).

-

Reaction: Seal and heat to

for 24 hours. -

Workup: Concentrate under reduced pressure to remove excess ammonia and ethanol.

-

Distillation: Vacuum distill the residue. Collect the fraction at

.[5]

References

-

Synthesis and Polymerization of Beta-Propiolactam. Kodaira, T., et al. Bulletin of the Chemical Society of Japan (1965). Source:

-

Kinetics and Mechanism of Hydrolysis of Amine-Cyanoboranes. Das, M.K., et al. Journal of the Chemical Society, Dalton Transactions (1991). Source:

-

Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Mickevicius, V., et al. Molecules (2022). Source:

-

Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend. Varanoske, A.N., et al. Frontiers in Nutrition (2021). Source:

-

Beta-Alanine Ethyl Ester Hydrochloride (Chemical Data). ChemicalBook (2025). Source:

Sources

- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 2. US5268499A - Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin - Google Patents [patents.google.com]

- 3. Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]

Methodological & Application

using beta-alanine ethyl ester as a building block for heterocycles

Application Note: Strategic Utilization of

Executive Summary

-Alanine ethyl ester (ethyl 3-aminopropanoate) is a critical bifunctional building block in medicinal chemistry. Unlike itsThis guide provides validated protocols for transforming

Physiochemical Profile & Handling

The commercial supply is typically the hydrochloride salt, which is stable but hygroscopic.[1] The free base is an oil that is prone to self-condensation (polymerization to poly-

| Property | Specification |

| Systematic Name | Ethyl 3-aminopropanoate hydrochloride |

| CAS Number | 4244-84-2 (HCl salt) |

| MW | 153.61 g/mol (HCl salt); 117.15 g/mol (Free base) |

| Solubility | High: Water, DMSO, Methanol, Ethanol.[2] Low: DCM, Ethyl Acetate (Salt form). |

| pKa | ~10.2 (Amine) |

| Handling Hazard | Hygroscopic. Store desiccated at 4°C. |

Critical Control Point: Never store the generated free base for extended periods.[1] Generate it in situ or use immediately.

Strategic Reaction Pathways

The utility of

Figure 1: Synthetic divergence from

Application Protocol A: Synthesis of Dihydrouracils

Dihydrouracils are reduced analogs of uracil and are key intermediates in the synthesis of pyrimidine antimetabolites.[1] This protocol utilizes the reaction with isocyanates followed by acid-catalyzed cyclization.[1]

Mechanism

-

Urea Formation: The primary amine attacks the isocyanate carbon to form a linear ureido ester.[1]

-

Cyclization: Under acidic conditions, the urea nitrogen attacks the ester carbonyl, releasing ethanol and closing the six-membered ring.

Materials

- -Alanine ethyl ester HCl (1.0 equiv)[1]

-

Aryl or Alkyl Isocyanate (1.0 equiv)

-

Triethylamine (TEA) or DIPEA (1.2 equiv)

-

Solvent: Dichloromethane (DCM) for Step 1; Ethanol/HCl for Step 2.

-

Reagent: 6M HCl (aq) or conc. HCl.

Step-by-Step Protocol

Step 1: Urea Intermediate Formation

-

Suspend: In a round-bottom flask, suspend

-alanine ethyl ester HCl (10 mmol) in anhydrous DCM (30 mL). -

Neutralize: Cool to 0°C. Add TEA (12 mmol) dropwise. The solution will clear as the free base is liberated, and TEA-HCl salts may precipitate.[1]

-

Addition: Add the isocyanate (10 mmol) dropwise over 10 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (the amine spot will disappear; a less polar urea spot will appear).[1]

-

Workup: Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess TEA, then with brine. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Cyclization to Dihydrouracil

-

Dissolve: Dissolve the crude urea residue in Ethanol (20 mL).

-

Acidify: Add 6M HCl (5 mL) or a catalytic amount of conc. HCl if the substrate is sensitive.[1]

-

Reflux: Heat the mixture to reflux (80°C) for 2–6 hours.

-

Note: The cyclization is driven by the expulsion of ethanol.[1]

-

-

Isolation: Cool the mixture.

-

Purification: Recrystallize from EtOH/Water or purify via silica chromatography (MeOH/DCM gradient).

Application Protocol B: Synthesis of Tetrahydropyrimidines

Tetrahydropyrimidines act as cyclic amidines and are valuable in surfactant chemistry and as peptidomimetics.[1]

Mechanism

Condensation of the amine with an imidate (Pinner salt) or activated nitrile, followed by intramolecular attack of the resulting amidine nitrogen on the ester.

Step-by-Step Protocol

-

Preparation: Dissolve

-alanine ethyl ester HCl (10 mmol) in dry Ethanol (20 mL). -

Base Addition: Add Sodium Ethoxide (NaOEt, 21 mmol) at 0°C.

-

Why 2 equiv? 1 equiv to neutralize the HCl salt, 1 equiv to catalyze the condensation.[1]

-

-

Substrate Addition: Add the ethyl imidate hydrochloride (10 mmol) (e.g., ethyl acetimidate HCl).

-

Reaction: Stir at RT for 1 hour, then heat to reflux for 6–12 hours.

-

Filtration: Cool to RT. Filter off the NaCl byproduct.[1]

-

Isolation: Concentrate the filtrate. The product is often an oil or low-melting solid.[1]

-

Purification: Distillation (vacuum) or crystallization from ether/hexane.

Critical Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield in Step 1 | Hydrolysis of Isocyanate | Ensure anhydrous DCM is used. Moisture competes with the amine for the isocyanate.[1] |

| Oligomerization | Free base instability | Do not store the free base.[1] Add the electrophile immediately after neutralization.[1] |

| Incomplete Cyclization | Equilibrium limitation | Remove ethanol during reflux (Dean-Stark trap) or increase acid concentration.[1] |

| Sticky/Gummy Product | Residual Salts | Ensure thorough aqueous washing (Step 1) or filtration of NaCl (Protocol B) before concentration. |

Mechanistic Visualization: Dihydrouracil Formation

Figure 2: Step-wise mechanistic flow for the conversion of

References

-

PubChem. beta-Alanine ethyl ester hydrochloride (Compound).[1][3][4] National Library of Medicine.[1] Available at: [Link]

- Organic Syntheses.Cyclization protocols for urea derivatives.

-

National Institutes of Health (NIH). Isocyanate-based multicomponent reactions.[1] PMC Review.[1][5] Available at: [Link]

Sources

- 1. EP0002943A1 - Process for the manufacture of imidazolines - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Synthesis of Novel Pharmaceutical Intermediates from β-Alanine Ethyl Ester

Abstract

β-Alanine ethyl ester is a versatile and economically significant bifunctional building block in modern medicinal chemistry. Possessing both a nucleophilic primary amine and an electrophilic ester moiety, it serves as an ideal starting point for the construction of a diverse array of complex molecules and pharmaceutical intermediates.[1][2] This document provides an in-depth guide to key synthetic transformations utilizing β-alanine ethyl ester, including N-acylation, reductive amination, Michael addition, and multicomponent cyclization reactions. Each section explains the strategic rationale behind the methodology and provides detailed, field-proven protocols for researchers in drug discovery and development.

Introduction: The Strategic Value of β-Alanine Ethyl Ester

β-Alanine ethyl ester, commonly available as its hydrochloride salt (CAS: 4244-84-2), is a cornerstone synthon for several reasons.[] Its simple, linear three-carbon backbone functionalized at both ends provides a flexible scaffold for introducing molecular complexity. The primary amine offers a reactive site for chain extension and functionalization, while the ethyl ester can be readily hydrolyzed, reduced, or used as an electrophilic partner in cyclization reactions. This unique combination makes it an invaluable precursor for synthesizing β-peptides, heterocyclic scaffolds like dihydropyrimidinones (DHPMs), and other targeted intermediates for active pharmaceutical ingredients (APIs).[2][4][5]

This guide moves beyond simple reaction lists to explain the causality behind protocol choices, empowering researchers to adapt and innovate upon these foundational methods.

Figure 1: Key synthetic pathways originating from β-alanine ethyl ester.

Synthetic Pathway I: N-Acylation for Amide Scaffolds

The most fundamental transformation of β-alanine ethyl ester is the acylation of its primary amine to form a stable amide bond. This reaction is central to peptide synthesis and the creation of numerous small molecule drugs.[6][7] The reaction proceeds by nucleophilic attack of the amine onto an activated carboxyl group, such as an acyl chloride or anhydride.

Expertise & Rationale: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl generated when using acyl chlorides, preventing the formation of the unreactive ammonium salt of the starting material. Anhydrous conditions are paramount to prevent hydrolysis of the acylating agent.

Protocol 2.1: Synthesis of N-Benzoyl-β-alanine ethyl ester

This protocol details a standard Schotten-Baumann acylation condition.

Materials:

-

β-Alanine ethyl ester hydrochloride (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend β-alanine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add triethylamine (2.2 eq) dropwise via syringe. Stir for 15 minutes to liberate the free base.

-

Add benzoyl chloride (1.05 eq) dropwise. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography on silica gel if necessary.

| Parameter | Condition / Reagent | Rationale |

| Solvent | Dichloromethane (DCM) | Inert, dissolves reagents, low boiling point for easy removal. |

| Temperature | 0 °C to Room Temp | Controls initial exothermicity of the acylation. |

| Base | Triethylamine (TEA) | Scavenges HCl byproduct without competing as a nucleophile. |

| Work-up | NaHCO₃ wash | Removes excess benzoyl chloride and any acidic impurities. |

| Purification | Silica Gel Chromatography | Separates the product from non-polar impurities and baseline material. |

Synthetic Pathway II: Reductive Amination for Secondary Amines

Reductive amination is a powerful method for C-N bond formation, creating secondary amines from primary amines and carbonyl compounds.[8][9] The reaction involves the initial formation of an imine (or iminium ion) intermediate, which is then reduced in situ by a selective reducing agent.[8]

Expertise & Rationale: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[8][10] They are mild enough not to reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the intermediate iminium ion. The reaction is typically run under mildly acidic conditions (pH ~5-6), which catalyzes imine formation without passivating the amine.[11]

Figure 2: Workflow for reductive amination.

Protocol 3.1: Synthesis of N-benzyl-β-alanine ethyl ester

Materials:

-

β-Alanine ethyl ester hydrochloride (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)

-

Triethylamine (TEA) (1.1 eq)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Combine β-alanine ethyl ester hydrochloride (1.0 eq), benzaldehyde (1.0 eq), and TEA (1.1 eq) in DCE or MeOH.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

-

Stir at room temperature for 12-24 hours, monitoring by LC-MS or TLC.

-

Carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Synthetic Pathway III: Michael Addition for β-Amino Carbonyls

The primary amine of β-alanine ethyl ester can act as a soft nucleophile in a Michael (or conjugate) addition reaction.[12][13] It adds to the β-position of an α,β-unsaturated carbonyl compound, such as an acrylate or enone, to form a new C-N bond.[14][15] This reaction is highly atom-economical and is fundamental for creating 1,5-amino-carbonyl structures.

Expertise & Rationale: The reaction is often self-catalyzed or can be run in a protic solvent like ethanol which facilitates the proton transfer steps in the mechanism.[13] Unlike many carbon-based Michael donors, the amine addition does not require a strong base, making the reaction conditions exceptionally mild. The primary addition product, a secondary amine, can potentially react with a second equivalent of the Michael acceptor, leading to a di-alkylated product. Stoichiometry must be carefully controlled to favor the mono-adduct.

Protocol 4.1: Synthesis of Ethyl 3-((3-ethoxy-3-oxopropyl)amino)propanoate

Materials:

-

β-Alanine ethyl ester (free base) (1.0 eq)

-

Ethyl acrylate (1.0 eq)

-

Ethanol (EtOH)

Procedure:

-

Note: If starting from the hydrochloride salt, liberate the free base first by treating with a base like NaOH or TEA and extracting into an organic solvent.

-

Dissolve β-alanine ethyl ester (1.0 eq) in ethanol.

-

Cool the solution to 0 °C.

-

Add ethyl acrylate (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours. The reaction can be gently heated (e.g., 40-50 °C) to accelerate the addition if necessary.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, remove the ethanol under reduced pressure. The crude product is often of high purity, but can be purified by vacuum distillation or column chromatography if needed to remove any di-adduct.

Synthetic Pathway IV: Multicomponent Cyclization to Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea to form pharmacologically important dihydropyrimidinones (DHPMs).[16][17][18] A powerful variation of this reaction can utilize β-alanine derivatives. While not a direct β-ketoester, β-alanine ethyl ester can be used to construct the DHPM core, leading to novel analogs.[4]

Expertise & Rationale: This reaction is typically catalyzed by a Brønsted or Lewis acid under thermal conditions.[18][19] The mechanism involves a cascade of imine formation, condensation, and cyclization steps. Using β-alanine ethyl ester in place of a traditional β-ketoester and urea component leads to a unique heterocyclic scaffold. The protocol below is a model for this class of transformation.

Protocol 5.1: Model Synthesis of a DHPM-like Scaffold

This protocol is an adaptation of the Biginelli reaction, demonstrating the principle of using β-alanine ethyl ester as a core component.

Materials:

-

β-Alanine ethyl ester hydrochloride (1.0 eq)

-

Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

-

Urea (1.2 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

In a round-bottom flask, combine β-alanine ethyl ester hydrochloride (1.0 eq), benzaldehyde (1.0 eq), urea (1.2 eq), and ethanol.

-

Add 3-4 drops of concentrated HCl as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8-12 hours.

-

Monitor the reaction by TLC. A new, more polar spot should appear.

-

After completion, cool the reaction mixture to room temperature. A precipitate may form.

-

If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture in vacuo.

-

Triturate the resulting crude oil/solid with cold diethyl ether or perform recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain the purified product.

| Component | Role | Reference Class |

| β-Alanine Ethyl Ester | Bifunctional Synthon | Amino Acid Derivative |

| Aromatic Aldehyde | Electrophile | Carbonyl Compound |

| Urea | Nitrogen Source for Ring | Amide |

| HCl | Catalyst | Brønsted Acid |

Conclusion

β-Alanine ethyl ester is a powerful and versatile starting material for the synthesis of diverse pharmaceutical intermediates. By mastering a few core transformations—N-acylation, reductive amination, Michael addition, and multicomponent cyclizations—drug discovery scientists can rapidly generate libraries of novel compounds. The protocols and rationales provided herein serve as a robust foundation for both established synthetic campaigns and exploratory research into new chemical entities.

References

- MySkinRecipes. β-Alanine ethyl ester hydrochloride.

- Sigma-Aldrich. b-Alanine ethyl ester 98 4244-84-2.

- Benchchem.

- PubMed. Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns.

- Google Patents. N-Acetyl Beta Alanine Methods of Use.

- NINGBO INNO PHARMCHEM CO.,LTD. Sourcing Beta-Alanine Ethyl Ester HCl: A Guide for Pharmaceutical Buyers.

- PMC - NIH. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

- PMC. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review.

- PubMed. beta-Alanyl-beta-alanine in cyclic beta-turned peptides.

- IJ PPR. Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance.

- BOC Sciences. β-Alanine ethyl ester hydrochloride (CAS 4244-84-2).

- PMC. Advances in the synthesis of β-alanine.

- Google Patents.

- ACS Publications.

- Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological.

- MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.

- MDPI. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety.

- Wikipedia. β-Alanine ethyl ester.

- Master Organic Chemistry.

- Wikipedia. Michael addition reaction.

- Frontiers. Advances in the synthesis of β-alanine.

- Master Organic Chemistry.

- Chemistry Steps. Michael Addition Reaction Mechanism.

- Wikipedia.

- CHIMIA. Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides.

- ResearchGate. (PDF)

- YouTube. examples of Michael additions.

- YouTube.

- PubMed Central. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent.

- PubMed.

- Thermo Fisher Scientific. N-Methyl-N-phenyl-beta-alanine ethyl ester, 99%, Thermo Scientific Chemicals 25 g.

- YouTube.

- Organic Chemistry Portal.

Sources

- 1. β-Alanine ethyl ester hydrochloride [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20120264826A1 - N-Acetyl Beta Alanine Methods of Use - Google Patents [patents.google.com]

- 7. chimia.ch [chimia.ch]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. jmchemsci.com [jmchemsci.com]

- 19. mdpi.com [mdpi.com]

application of Ethyl 3-aminopropanoate in medicinal chemistry

Application Note: Ethyl 3-aminopropanoate as a Bifunctional Synthon in Medicinal Chemistry

Executive Summary

Ethyl 3-aminopropanoate (CAS: 4224-84-2 for HCl salt), the ethyl ester of

This guide details the application of Ethyl 3-aminopropanoate in two high-value workflows:

-

Heterocyclic Scaffold Construction: Specifically the synthesis of dihydrouracils (pyrimidine-2,4-diones).

-

Targeted Protein Degradation (TPD): Utilization as a precise "spacer" in PROTAC® linker design.

Chemical Logic & Reactivity Profile

The utility of Ethyl 3-aminopropanoate stems from its orthogonal reactivity. It exists primarily as the hydrochloride salt to prevent self-polymerization (polyamide formation).

-

The Nucleophile (

): Upon neutralization, the primary amine is highly reactive toward isocyanates, sulfonyl chlorides, and activated carboxylic acids. -

The Electrophile (

): The ethyl ester serves two roles:-

Protection: Masks the carboxylic acid during amine modification.

-

Cyclization Acceptor: Under acidic or basic conditions, it acts as an internal electrophile for ring closure.

-

Visualizing the Synthetic Divergence

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of Ethyl 3-aminopropanoate.[1]

Application I: Synthesis of Dihydrouracils

Dihydrouracils (DHUs) are reduced pyrimidine derivatives that serve as key intermediates in the catabolism of cytotoxic drugs (e.g., 5-fluorouracil) and possess intrinsic pharmacological activity. The

Protocol A: One-Pot Urea Formation and Cyclization

Objective: Synthesize 1-substituted-5,6-dihydropyrimidine-2,4(1H,3H)-dione.

Materials:

-

Ethyl 3-aminopropanoate HCl (1.0 eq)

-

Aryl Isocyanate (e.g., Phenyl isocyanate) (1.1 eq)

-

Triethylamine (

) (1.2 eq) -

Solvent: Dichloromethane (DCM) and Ethanol (EtOH)

-

Catalyst: Conc. HCl (for cyclization)

Step-by-Step Methodology:

-

Free Base Generation:

-

Suspend Ethyl 3-aminopropanoate HCl (10 mmol) in anhydrous DCM (20 mL) under

atmosphere. -

Add

(12 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (precipitated

-

-

Urea Formation:

-

Add the Aryl Isocyanate (11 mmol) slowly to the reaction mixture at 0°C.

-

Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

QC Check: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot (ninhydrin active) should disappear.

-

Workup: Wash with 1N HCl (to remove excess amine/base), dry over

, and concentrate to yield the acyclic urea ester intermediate.

-

-

Cyclization (Ring Closure):

-

Dissolve the urea intermediate in EtOH (20 mL).

-

Add Conc.[2] HCl (2 mL) or reflux in ethanolic HCl (6M).

-

Reflux for 3–6 hours. The ester carbonyl is attacked by the urea nitrogen, releasing ethanol.

-

Observation: A precipitate often forms upon cooling.

-

-

Purification:

-

Filter the solid precipitate.[3] Recrystallize from EtOH/Water if necessary.

-

Expected Yield: 75–90%.

-

Mechanism of Action:

The reaction proceeds via a nucleophilic attack of the

Application II: Linker Design in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker length and flexibility are determinants of degradation efficiency (cooperativity). Ethyl 3-aminopropanoate provides a 3-atom extension (

Protocol B: Synthesis of a "Warhead-Linker" Module

Objective: Attach the linker to a Target Protein Ligand (Warhead) and prepare it for conjugation to an E3 Ligase ligand (e.g., Thalidomide or VHL).

Materials:

-

Carboxylic Acid-functionalized Warhead (1.0 eq)

-

Ethyl 3-aminopropanoate HCl (1.2 eq)

-

Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq)

-

Hydrolysis Reagents: LiOH, THF,

Step-by-Step Methodology:

-

Amide Coupling:

-

Dissolve the Warhead-COOH in DMF (0.1 M concentration).

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 minutes to activate the acid.

-

Add Ethyl 3-aminopropanoate HCl (1.2 eq).

-

Stir at RT for 1–2 hours.

-

Data Validation: LC-MS should show peak

.

-

-

Ester Hydrolysis (Deprotection):

-

Isolate the intermediate via EtOAc extraction.

-

Dissolve in THF/Water (3:1).

-

Add LiOH (2.0 eq) and stir at RT for 1 hour. Note: Avoid heating to prevent amide hydrolysis.

-

Acidify to pH 3 with 1N HCl. Extract with EtOAc.

-

-

Result:

-

You now possess a Warhead-Linker-COOH construct. This free acid is ready for a second coupling reaction with an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-amine).

-

Workflow Visualization: PROTAC Assembly

Figure 2: Step-wise assembly of a PROTAC warhead using Ethyl 3-aminopropanoate as a spacer.

Technical Reference Data

Table 1: Solubility & Stability Profile

| Parameter | Ethyl 3-aminopropanoate HCl | Free Base (In Situ) | Notes |

| MW | 153.61 g/mol | 117.15 g/mol | |

| Solubility | Water, Methanol, DMSO | DCM, EtOAc, THF | Salt is insoluble in ether. |

| Hygroscopicity | High | N/A | Store salt in desiccator. |

| Stability | Stable at RT (Solid) | Unstable (cyclizes slowly) | Use free base immediately. |

Critical Troubleshooting (FAQ)

-

Problem: Low yield during amide coupling.

-

Problem: Formation of polymer byproducts.

References

-

National Institutes of Health (NIH). (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PubMed Central. [Link]

-

MDPI. (2021). Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. Molecules.[2][3][4][6][7][8][9][10][11][12] [Link]

-

Organic Syntheses. Ethyl 3,3-diethoxypropanoate and related beta-amino acid derivatives.[Link]

-

PubChem. Ethyl 3-aminopropanoate Compound Summary.[Link]

Sources

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 [chemicalbook.com]